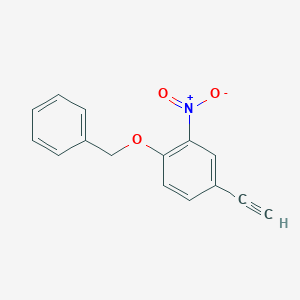
1-(Benzyloxy)-4-ethynyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-ethynyl-2-nitrobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an ethynyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene typically involves multiple steps:
Bromination: The starting material, 4-nitrophenol, undergoes bromination to introduce a bromine atom at the para position relative to the nitro group.
Benzyloxy Protection: The hydroxyl group of the brominated product is protected by converting it into a benzyloxy ether using benzyl bromide and a base such as potassium carbonate.
Sonogashira Coupling: The protected intermediate is then subjected to a Sonogashira coupling reaction with an ethynyl reagent, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: Finally, the trimethylsilyl group is removed under mild acidic conditions to yield the desired this compound.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 1-(Benzyloxy)-4-ethynyl-2-aminobenzene.
Substitution: Formation of various substituted benzenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene is largely dependent on its functional groups:
Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects.
Ethynyl Group: The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to various biomolecules.
Benzyloxy Group: The benzyloxy group can be cleaved under specific conditions, releasing the active phenol derivative.
Comparación Con Compuestos Similares
1-(Benzyloxy)-4-ethynylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(Benzyloxy)-2-nitrobenzene: Lacks the ethynyl group, reducing its utility in click chemistry applications.
4-Ethynyl-2-nitroaniline: Lacks the benzyloxy group, affecting its solubility and reactivity.
Uniqueness: 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene is unique due to the presence of all three functional groups (benzyloxy, ethynyl, and nitro), which confer a combination of reactivity and versatility not found in the similar compounds listed above.
Propiedades
IUPAC Name |
4-ethynyl-2-nitro-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBGHKKLJRPBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














